![molecular formula C12H17N3OS B2956933 4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine CAS No. 917748-66-4](/img/structure/B2956933.png)
4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine
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Overview
Description
The compound “4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine” is an organic compound containing a pyrrole ring and a thiazole ring, both of which are heterocyclic compounds . The pyrrole ring is substituted with a 2-methoxyethyl group and two methyl groups, while the thiazole ring is substituted with an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, along with the various substituents. The presence of nitrogen in both rings would likely result in some degree of polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the presence of the polar nitrogen atoms and the nonpolar methyl and methoxyethyl groups .Scientific Research Applications
Drug Development: Anticancer Agents
The thiazole ring present in the compound is a common feature in many drugs, particularly those with anticancer properties. The methoxyethyl and dimethyl substitutions on the pyrrole ring could potentially interact with various biological targets. Research could explore its efficacy as a kinesin-5 inhibitor , similar to monastrol, which is involved in the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and may trigger apoptosis in cancer cells .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-8-6-10(11-7-17-12(13)14-11)9(2)15(8)4-5-16-3/h6-7H,4-5H2,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHUQYAFMRKVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine |
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